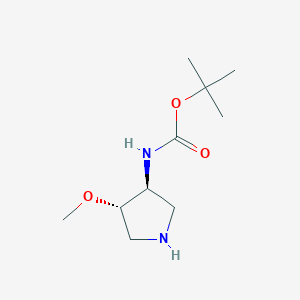![molecular formula C20H22N4O3 B2591714 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 939893-98-8](/img/structure/B2591714.png)
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of dihydropyrano[2,3-c]pyrazole . It has a molecular formula of C20H22N4O3 . The structure includes a pyrazole ring fused with a pyran ring, and it has various functional groups such as an amino group, a carbonitrile group, a methoxy group, and a cyclopentyloxy group .
Synthesis Analysis
The synthesis of similar dihydropyrano[2,3-c]pyrazoles involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction can be catalyzed by nano-eggshell/Ti (IV), a naturally based catalyst . The reaction conditions are mild, and the process is solvent-free . Another method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyrano[2,3-c]pyrazole core, which is a fused ring system containing a pyran ring and a pyrazole ring . The compound also contains an amino group, a carbonitrile group, a methoxy group, and a cyclopentyloxy group .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H22N4O3 and an average mass of 366.414 Da . Other physical and chemical properties are not specified in the retrieved information.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study conducted by Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives, including a similar compound, for mild steel in HCl solution. Their findings demonstrated significant inhibition efficiency, suggesting potential applications in corrosion prevention (Yadav et al., 2016).
Catalysis in Synthesis
Zolfigol et al. (2013) described a method for synthesizing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This indicates the compound's role in facilitating chemical reactions, particularly in green chemistry applications (Zolfigol et al., 2013).
Structural Analysis
Ganapathy et al. (2015) conducted a structural analysis of a related pyranopyrazole compound. Their work involved X-ray crystallography, which is essential for understanding the molecular structure and properties of such compounds (Ganapathy et al., 2015).
Antimicrobial Activity
Research by Puthran et al. (2019) on Schiff bases involving pyrazole derivatives, including compounds similar to the one , highlighted their potential antimicrobial activity. This suggests applications in developing new antimicrobial agents (Puthran et al., 2019).
Anti-Cancer Properties
El-Hashash et al. (2019) investigated the antiproliferative activity of nicotinonitrile derivatives, including pyrazolopyrazole systems. Their findings revealed the potential of these compounds as anticancer agents, indicating a significant application in cancer research (El-Hashash et al., 2019).
Lubricating Oil Additives
A study by Salih and Al-Messri (2022) explored the use of pyranopyrazole derivatives as multifunction additives for medium lubricating oils. This research highlights the compound's utility in enhancing the performance of lubricating oils (Salih & Al-Messri, 2022).
Nanotechnology in Cancer Treatment
Sun et al. (2019) reported on the encapsulation of a pyrano[2,3-c]pyrazole derivative in polymeric micelles for improved anti-cancer activity. This demonstrates the compound's role in nanomedicine and targeted drug delivery (Sun et al., 2019).
Zukünftige Richtungen
Given the wide applications of similar dihydropyrano[2,3-c]pyrazoles in medicinal and pharmaceutical chemistry , future research could explore the biological activities and potential applications of this compound. Additionally, further studies could investigate more efficient and environmentally friendly methods for synthesizing this compound.
Eigenschaften
IUPAC Name |
6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-11-17-18(14(10-21)19(22)27-20(17)24-23-11)12-7-8-15(16(9-12)25-2)26-13-5-3-4-6-13/h7-9,13,18H,3-6,22H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLIPGJFKHYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)

![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide](/img/structure/B2591646.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)
